4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a thiophene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-fluorobenzene, thiophene-2-carboxylic acid, and methyl phenyl sulfonamide. The synthetic route may involve:
Formation of the thiophene ring: This can be achieved through cyclization reactions.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the sulfamoyl group: This can be done using sulfonation reactions.
Coupling reactions: To attach the thiophene ring to the rest of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the sulfamoyl group.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thiophene derivatives are often studied for their potential as therapeutic agents. This compound may be investigated for its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific biological activity. Generally, thiophene derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl and sulfamoyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler thiophene derivative with similar core structure.
3-fluorophenyl thiophene: A compound with a similar fluorophenyl group attached to a thiophene ring.
Methyl phenyl sulfonamide: A compound with a similar sulfamoyl group.
Uniqueness
The uniqueness of 4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorophenyl group may enhance its stability and reactivity, while the sulfamoyl group may improve its solubility and bioavailability.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S3/c1-26(18-9-3-2-4-10-18)32(28,29)22-20(16-7-5-8-17(24)13-16)15-31-21(22)23(27)25-14-19-11-6-12-30-19/h2-13,15H,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXLCBQUKATYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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